molecular formula C18H19N3O6S B5066551 N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide

N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide

Cat. No. B5066551
M. Wt: 405.4 g/mol
InChI Key: UEWKLALUZLGBCS-UHFFFAOYSA-N
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Description

“N-[2-(4-Morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H19N3O6S . It has an average mass of 405.425 Da and a monoisotopic mass of 405.099457 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholinyl group, a nitrophenyl group, and a benzenesulfonamide group . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The mechanism of action of this compound is not well understood. It is believed to work by binding to specific proteins and altering their function. It has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c22-18(19-10-12-27-13-11-19)14-20(15-6-8-16(9-7-15)21(23)24)28(25,26)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKLALUZLGBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide

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